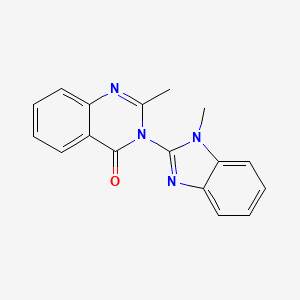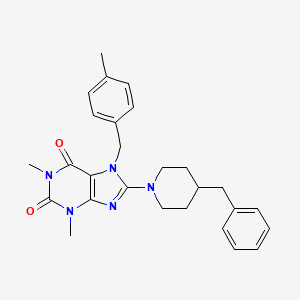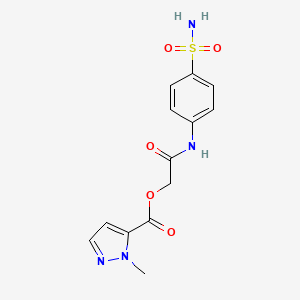![molecular formula C27H14Cl2N2O3 B14920017 2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B14920017.png)
2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with various o-phenylene diamine derivatives under sonication . The reaction conditions often involve the use of ethanol as a solvent and lithium perchlorate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. It binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides, leading to DNA cleavage . The compound also interacts with proteins, such as bovine serum albumin, through hydrogen bonding and hydrophobic interactions . These interactions disrupt cellular processes, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar compounds include other acenaphthoquinone derivatives, such as:
- 9,10-Dichloroacenaptho[1,2-b]quinoxaline
- 9-Bromoacenaptho[1,2-b]quinoxaline
- 9-Chloro-10-fluroacenaptho[1,2-b]quinoxaline
Compared to these compounds, 2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate exhibits unique properties due to the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C27H14Cl2N2O3 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C27H14Cl2N2O3/c28-16-8-9-17(20(29)12-16)23(32)13-34-27(33)15-7-10-21-22(11-15)31-26-19-6-2-4-14-3-1-5-18(24(14)19)25(26)30-21/h1-12H,13H2 |
InChI Key |
KZQPMYPTQOXHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=C(C=C(C=C6)Cl)Cl)N=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B14919934.png)


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14919977.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919983.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B14919985.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B14919992.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(naphthalen-1-yl)methanone](/img/structure/B14919998.png)
![methyl 4-{[({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B14920002.png)
![2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14920009.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B14920015.png)
![Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]-](/img/structure/B14920024.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14920027.png)

